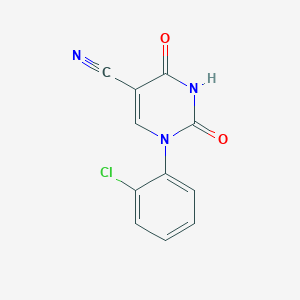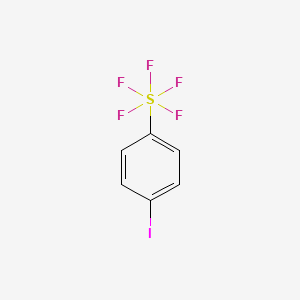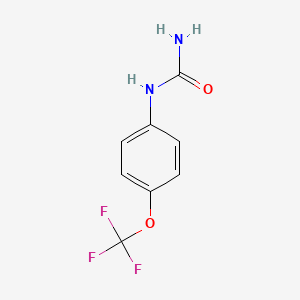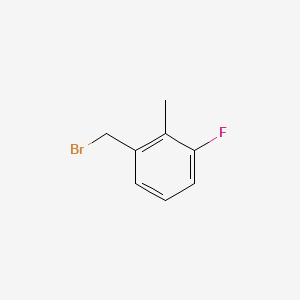![molecular formula C18H22BrNO4 B1306161 tert-Butyl-6-Brom-4-oxospiro[chroman-2,4'-piperidin]-1'-carboxylat CAS No. 690632-38-3](/img/structure/B1306161.png)
tert-Butyl-6-Brom-4-oxospiro[chroman-2,4'-piperidin]-1'-carboxylat
Übersicht
Beschreibung
Tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22BrNO4 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidiabetische Anwendungen
Spiro[chroman-2,4′-piperidin]-4(3H)-on-Verbindungen haben ihr pharmakologisches Potenzial als Antidiabetika gezeigt .
Antikrebsanwendungen
Diese Verbindungen wurden auch bei der Entwicklung von Krebsmedikamenten eingesetzt .
Antioxidative Anwendungen
Die antioxidativen Eigenschaften dieser Verbindungen machen sie nützlich für verschiedene Behandlungen und präventive Maßnahmen gegen Krankheiten, die durch oxidativen Stress verursacht werden .
Entzündungshemmende Anwendungen
Sie haben sich als entzündungshemmende Mittel gezeigt, die zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden können .
Antifettstoffwechselanwendungen
Diese Verbindungen wurden auf ihre potenzielle Verwendung bei der Behandlung von Fettleibigkeit untersucht .
Antihypertensive Anwendungen
Sie wurden auch bei der Entwicklung von Antihypertensiva eingesetzt .
Antiplasmodiale und Antimalariaanwendungen
Verbindungen mit dem genannten Grundgerüst haben ihr pharmakologisches Potenzial als Antiplasmodiale und Antimalariamittel gezeigt .
Antitumoranwendungen
Zusätzlich zu den oben genannten Anwendungen wurden diese Verbindungen auch bei der Entwicklung von Antitumor-Medikamenten eingesetzt .
Dies sind nur einige der vielen Anwendungen von „tert-Butyl-6-Brom-4-oxospiro[chroman-2,4'-piperidin]-1'-carboxylat“. Es ist klar, dass diese Verbindung eine breite Palette von Anwendungen im Bereich der pharmazeutischen Chemie hat, was sie zu einem wertvollen Werkzeug für Forscher macht .
Wirkmechanismus
Safety and Hazards
The compound is labeled with the signal word “Warning”. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYLVHOLKDNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383385 | |
| Record name | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-38-3 | |
| Record name | tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
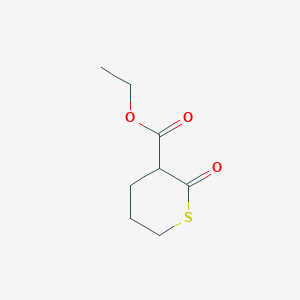
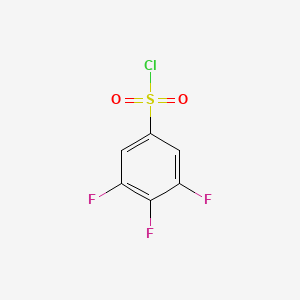
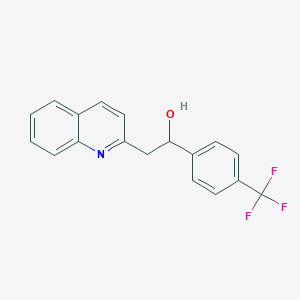

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)
![N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1306091.png)
